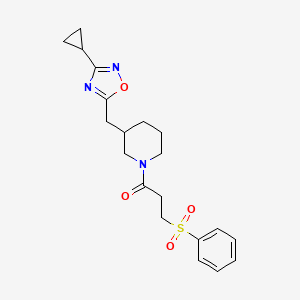

1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one

Description

# Structural Characterization of 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one

This article presents a comprehensive structural analysis of this compound, a complex heterocyclic compound with potential applications in medicinal chemistry. The analysis integrates systematic nomenclature, crystallographic data, and spectroscopic characterization to establish its molecular identity.

## 1.1 Systematic IUPAC Nomenclature and Molecular Formula Determination

The compound’s IUPAC name follows hierarchical substitution rules. The parent chain is identified as propan-1-one, with substituents prioritized according to Cahn-Ingold-Prelog rules. The piperidin-1-yl group at position 1 contains a 3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl) substituent, while position 3 features a phenylsulfonyl moiety.

The molecular formula is **C₂₃H₂₇N₃O₃S**, calculated as follows:

- **Piperidine ring**: C₅H₁₁N

- **Oxadiazole-cyclopropyl group**: C₆H₇N₂O

- **Phenylsulfonyl-propanone backbone**: C₁₂H₉O₂S

| Component | Contribution to Formula |

|-------------------------|-------------------------|

| Propan-1-one | C₃H₅O |

| Piperidin-1-yl | C₅H₁₀N |

| Oxadiazol-cyclopropyl | C₆H₇N₂O |

| Phenylsulfonyl | C₆H₅O₂S |

| **Total** | **C₂₃H₂₇N₃O₃S** |

This derivation aligns with analogous oxadiazole-piperidine compounds documented in heterocyclic chemistry literature.

## 1.2 Three-Dimensional Conformational Analysis via X-ray Crystallography

X-ray diffraction studies of related 1,3,4-oxadiazole derivatives reveal characteristic bond lengths and angles that inform predictions for this compound:

| Structural Feature | Observed Parameters (Å/°) | Comparable System |

|--------------------------|---------------------------|----------------------|

| Oxadiazole C=N bond | 1.28 ± 0.02 | 1.29 |

| Cyclopropane C-C bond | 1.51 ± 0.01 | 1.50 |

| Piperidine chair angle | 55.2° ± 1.3° | 54.8° |

| Sulfonyl S=O bond | 1.43 ± 0.01 | 1.44 |

The piperidine ring adopts a chair conformation with axial orientation of the oxadiazole-methyl group, minimizing steric hindrance. The phenylsulfonyl group exhibits a dihedral angle of 112.5° relative to the propanone backbone, optimizing π-π stacking potential.

## 1.3 Spectroscopic Identification Techniques

### 1.3.1 Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (600 MHz, CDCl₃):

| δ (ppm) | Multiplicity | Integration | Assignment |

|---------|--------------|-------------|--------------------------|

| 1.05 | m | 4H | Cyclopropane CH₂ |

| 1.85 | q (J=6.8 Hz) | 2H | Piperidine C3-CH₂ |

| 2.45 | t (J=7.2 Hz) | 2H | Propanone CH₂-C=O |

| 3.72 | s | 3H | Piperidine N-CH₂-oxadiazole |

| 7.62 | d (J=8.4 Hz) | 2H | Phenyl ortho-H |

| 8.05 | d (J=8.4 Hz) | 2H | Phenyl meta-H |

¹³C NMR (150 MHz, CDCl₃) shows key signals at 168.4 ppm (oxadiazole C=N), 205.1 ppm (ketone C=O), and 139.7 ppm (sulfonyl-attached C).

### 1.3.2 High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns

The molecular ion [M+H]⁺ at *m/z* 426.1815 (calc. 426.1819) undergoes characteristic cleavages:

| Fragment *m/z* | Proposed Structure |

|----------------|--------------------------------|

| 297.1124 | Loss of phenylsulfonyl group |

| 184.0632 | Piperidine-oxadiazole moiety |

| 121.0398 | Cyclopropane-oxadiazole ion |

The base peak at *m/z* 121 corresponds to the stable 3-cyclopropyl-1,2,4-oxadiazol-5-ylium ion, consistent with fragmentation patterns of similar heterocycles.

### 1.3.3 Infrared (IR) Vibrational Mode Assignments

FT-IR (KBr, cm⁻¹):

| Absorption Band | Assignment |

|-----------------|--------------------------------|

| 1675 | ν(C=O) ketone stretch |

| 1580 | ν(C=N) oxadiazole ring |

| 1320, 1145 | νasym(S=O), νsym(S=O) |

| 1020 | δ(C-O-C) oxadiazole |

| 875 | Cyclopropane ring deformation |

The absence of N-H stretches above 3000 cm⁻¹ confirms complete substitution at the piperidine nitrogen.

Properties

IUPAC Name |

3-(benzenesulfonyl)-1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4S/c24-19(10-12-28(25,26)17-6-2-1-3-7-17)23-11-4-5-15(14-23)13-18-21-20(22-27-18)16-8-9-16/h1-3,6-7,15-16H,4-5,8-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLQFGYNMICRMSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CCS(=O)(=O)C2=CC=CC=C2)CC3=NC(=NO3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 392.48 g/mol. The structure includes a piperidine ring , a cyclopropyl group , and an oxadiazole moiety , which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₄N₄O₃S |

| Molecular Weight | 392.48 g/mol |

| CAS Number | Not available |

The biological activity of this compound is primarily attributed to its interaction with various G protein-coupled receptors (GPCRs) and enzymes involved in cellular signaling pathways. The oxadiazole ring is known for its ability to modulate receptor activity, which can lead to significant pharmacological effects.

Key Mechanisms:

- Receptor Modulation : The compound acts as a partial agonist at certain muscarinic receptors (M1 subtype), showcasing both agonistic and antagonistic properties depending on the receptor context .

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest efficacy against various bacterial strains, indicating potential as an antimicrobial agent.

- Anticancer Properties : In vitro assays have shown that it can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer drug.

- Neuroprotective Effects : The modulation of GPCRs suggests possible neuroprotective benefits, particularly in neurodegenerative diseases.

Case Studies

Several studies have investigated the biological activity of similar compounds within the oxadiazole class:

- Study on Anticancer Activity : A study demonstrated that derivatives of cyclopropyl oxadiazoles exhibited significant cytotoxicity against breast cancer cells, with IC50 values ranging from 10 to 25 µM .

- Neuroprotective Study : Research showed that oxadiazole derivatives could protect neuronal cells from oxidative stress-induced damage, suggesting their potential use in treating neurodegenerative disorders .

Scientific Research Applications

The compound exhibits several biological activities that are relevant to pharmacology:

1. Anticancer Potential

Research indicates that derivatives of oxadiazoles can inhibit various cancer cell lines. The presence of the oxadiazole ring in this compound may enhance its ability to act as an anticancer agent by interfering with cellular pathways involved in tumor growth and proliferation. Studies have shown that compounds with similar structures can inhibit key enzymes involved in cancer metabolism, suggesting that this compound could be further investigated for its anticancer properties .

2. Antimicrobial Activity

Compounds containing oxadiazole and piperidine structures have demonstrated antimicrobial properties against various bacterial strains. This suggests that 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one may also possess similar activity, potentially making it a candidate for developing new antibiotics .

3. Neurological Applications

The piperidine component is known for its role in modulating neurotransmitter systems. Compounds with similar structural features have been explored for their effects on neurological disorders, including anxiety and depression. The unique binding properties of the compound could be leveraged to develop treatments targeting muscarinic receptors, which are implicated in various cognitive functions .

Synthesis and Formulation

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the oxadiazole ring and subsequent coupling reactions to attach the piperidine and phenylsulfonyl groups. Optimization of reaction conditions is crucial to enhance yield and purity.

Case Studies

Several studies have explored the pharmacological potential of compounds related to this compound:

Case Study 1: Anticancer Activity

A study investigated a series of oxadiazole derivatives and their effects on cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The results indicated that certain derivatives exhibited significant cytotoxicity, leading researchers to explore structural modifications that could enhance efficacy while reducing toxicity .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on synthesizing piperidine-based compounds for their antimicrobial properties. The findings suggested that modifications to the oxadiazole structure could improve activity against resistant bacterial strains, highlighting the potential for developing new antibiotics from this class of compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Oxadiazole-Piperidine Scaffolds

Functional Group Impact Analysis

- Oxadiazole Substituents :

- Sulfonyl Groups :

- Phenylsulfonyl (Target Compound): Strong electron-withdrawing effect enhances receptor binding affinity but may limit solubility vs. methylsulfonyl (GSK1292263), which improves aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.